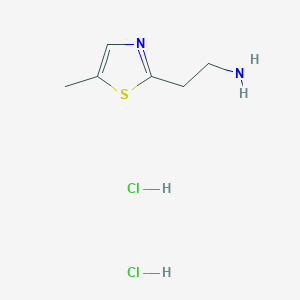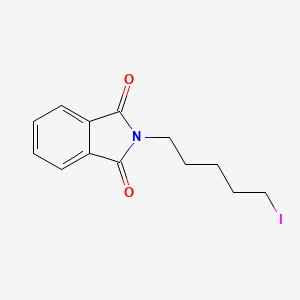
Diosmetin 7-glucuronide
Vue d'ensemble
Description
Diosmetin 7-glucuronide, also known as Diosmetin 7-O-β-D-glucuronide, is a natural flavonoid glycoside . It is found in various organisms, including Meehania fargesii and Pedalium murex . It is also an antioxidant constituent in the fruits of Luffa cylindrical . The empirical formula of this compound is C22H20O12, and its molecular weight is 476.39 .
Synthesis Analysis
This compound is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . After oral administration, diosmin is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion .
Molecular Structure Analysis
The molecular formula of this compound is C22H20O12 . The InChIKey of this compound is XCKMDTYMOHXUHG-SXFAUFNYSA-N .
Chemical Reactions Analysis
This compound is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . Diosmetin-7-O-glucoside could effectively regulate EndMT and diminish the accumulation of collagen I and collagen III .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.4 g/mol . The XLogP3-AA of this compound is 1.1 . It has 6 hydrogen bond donor count and 12 hydrogen bond acceptor count .
Applications De Recherche Scientifique
Applications anti-inflammatoires
Diosmetin 7-glucuronide : a fait preuve de propriétés anti-inflammatoires significatives. Des études suggèrent qu'il peut moduler les voies inflammatoires, en particulier la voie de signalisation du facteur nucléaire-κB (NF-κB), qui joue un rôle crucial dans le développement et la progression de l'inflammation. Cette modulation peut contribuer à ralentir la progression de diverses maladies inflammatoires .
Effets antioxydants
Le composé présente également des activités antioxydantes. Il peut piéger les radicaux libres et protéger les cellules du stress oxydatif, qui est un facteur commun dans le processus de vieillissement et dans de nombreuses maladies chroniques. L'activité antioxydante du this compound contribue à son potentiel dans la prévention ou le traitement des affections associées aux dommages oxydatifs .
Potentiel antidiabétique
La recherche indique que le this compound peut avoir des effets antidiabétiques en influençant le métabolisme du glucose. Il pourrait potentiellement améliorer la sensibilité à l'insuline et aider à gérer les niveaux de sucre dans le sang, ce qui en fait un candidat pour une enquête plus approfondie dans le contexte du traitement du diabète .
Activité antihyperlipidémiante
Ce flavonoïde a été étudié pour ses effets antihyperlipidémiants, où il peut aider à réduire les niveaux de lipides dans le sang. Un tel effet est bénéfique dans la prévention et la prise en charge des maladies cardiovasculaires, car des niveaux élevés de lipides constituent un facteur de risque important .
Propriétés antifibrotiques
Le this compound s'est avéré prometteur dans le domaine de la recherche sur la fibrose. Ses propriétés antifibrotiques pourraient être précieuses dans le traitement des maladies fibrotiques, où il peut inhiber la formation excessive de tissu fibreux, une caractéristique de la lésion tissulaire chronique .
Rôle neuroprotecteur
Des études émergentes suggèrent que le this compound peut jouer un rôle neuroprotecteur en défendant les cellules nerveuses contre divers types de dommages. Cela pourrait être particulièrement pertinent dans le traitement des maladies neurodégénératives, où le stress oxydatif et l'inflammation sont des facteurs contributifs .
Mécanisme D'action
Diosmetin 7-glucuronide can regulate EndMT through ER stress, at least in part via Src-dependent pathways . Diosmetin is a venoactive drug supporting circulatory health through various actions on blood vessels; it supports lymphatic drainage and improves microcirculation while increasing venous tone and elasticity .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307990 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35110-20-4 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Diosmetin 7-glucuronide formed in the body?
A: this compound is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].
Q2: Besides being a human metabolite, has this compound been isolated from any natural sources?
A: Yes, this compound has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that this compound may possess unique biological properties and warrants further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)


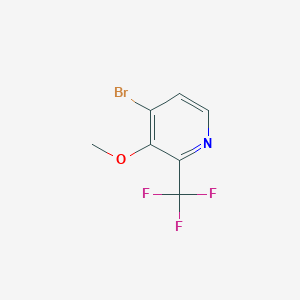

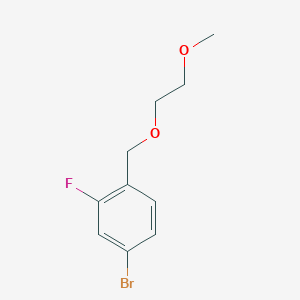
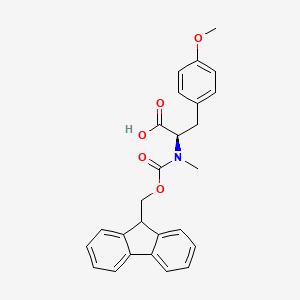

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
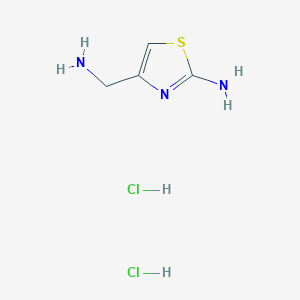
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
